(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is notable for its intricate stereochemistry and multiple chiral centers, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the various substituents. Common synthetic routes may involve:
Cyclization Reactions: Formation of the core structure through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as hydroxyl, methyl, and ethyl groups through reactions like alkylation and hydroxylation.
Stereoselective Reactions: Use of chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Replacement of functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a double bond may yield a saturated hydrocarbon.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3S,5R)-(+)-Isopinocampheylamine: A primary bicyclic amine with potent M2 ion channel inhibitor ability.
(1R,2R,3S,5R)-(-)-Pinanediol: Used in the preparation of chiral dienylation reagents.
Uniqueness
This compound is unique due to its complex stereochemistry and the presence of multiple chiral centers, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
HCXVJBMSMIARIN-VJSFXXLFSA-N |
Isomeric SMILES |
CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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